4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate
Overview
Description
4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate is an aryl isothiocyanate compound with the molecular formula C₈H₃ClF₃NS and a molecular weight of 237.63 g/mol . This compound is known for its unique chemical properties, including a high boiling point of 248-251°C and a density of 1.47 g/mL at 25°C . It is commonly used in various chemical syntheses and industrial applications due to its reactivity and stability.
Scientific Research Applications
4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate has several scientific research applications:
Preparation Methods
4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate can be synthesized from the corresponding aniline derivative . The synthetic route typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with thiophosgene under controlled conditions to yield the isothiocyanate product. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or chloroform, and requires careful temperature control to ensure high yield and purity .
Chemical Reactions Analysis
4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form thiourea derivatives.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms, such as alcohols and amines.
Cyclization Reactions: It can be used in the synthesis of heterocyclic compounds, such as aminotetrazole derivatives.
Common reagents used in these reactions include amines, alcohols, and other nucleophiles. The major products formed from these reactions are typically thiourea derivatives and various heterocyclic compounds .
Mechanism of Action
The mechanism of action of 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group (-N=C=S) is highly electrophilic and readily reacts with nucleophilic sites on biomolecules, such as the amino groups in proteins . This reactivity allows it to form covalent bonds with target molecules, leading to modifications that can alter the function or activity of the biomolecule .
Comparison with Similar Compounds
4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate can be compared with other similar compounds, such as:
4-Chloro-3-(trifluoromethyl)phenyl isocyanate: This compound has a similar structure but contains an isocyanate group (-N=C=O) instead of an isothiocyanate group.
4-Chlorophenyl isothiocyanate: This compound lacks the trifluoromethyl group, which can significantly affect its reactivity and applications.
3,5-Bis(trifluoromethyl)phenyl isothiocyanate: This compound contains two trifluoromethyl groups, which can enhance its electrophilicity and reactivity compared to this compound.
The uniqueness of this compound lies in its combination of the chloro and trifluoromethyl groups, which impart specific chemical properties and reactivity that are valuable in various applications .
Properties
IUPAC Name |
1-chloro-4-isothiocyanato-2-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NS/c9-7-2-1-5(13-4-14)3-6(7)8(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFPRSSHNSGRCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=S)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334229 | |
Record name | 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23163-86-2 | |
Record name | 1-Chloro-4-isothiocyanato-2-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23163-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.